molecular formula C24H22FN3O2S2 B2495142 (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide CAS No. 900134-98-7

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide

Cat. No. B2495142
M. Wt: 467.58
InChI Key: ROONENDGLIHXAP-BKUYFWCQSA-N
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Description

This compound belongs to a class of chemicals that have garnered interest for their potential in various biological applications due to their unique structural features. Such compounds typically exhibit a thiazolidine core, which is a crucial element in medicinal chemistry due to its versatility and biological relevance.

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves microwave-assisted methods or conventional heating, starting from precursors like 2-aminophenol, rhodanine, or thiazolidine-2,4-dione derivatives. These methods allow for the efficient preparation of thiazolidine compounds under relatively mild conditions (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been explored through various analytical techniques, including X-ray crystallography. These studies reveal that the molecules often exhibit planarity in the thiazolidine moiety, with significant interactions such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidine derivatives can undergo a range of chemical reactions, including condensation with aldehydes to form benzylidene derivatives, which are crucial for the diversity of biological activities observed. These reactions often involve the formation of stable cyclic structures, demonstrating the compounds' chemical versatility (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For example, crystallographic studies show that these compounds can form stable dimers or chains through hydrogen bonding, significantly affecting their physical state and solubility (Kosma, Selzer, & Mereiter, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of thiazolidine derivatives are closely related to their structural features. The presence of electron-donating or withdrawing groups on the thiazolidine ring can significantly influence their chemical behavior, including their ability to participate in various organic reactions and their stability under different conditions (Basheer & Rappoport, 2006).

properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c25-18-8-9-20-19(14-18)17(15-27-20)10-11-26-22(29)7-4-12-28-23(30)21(32-24(28)31)13-16-5-2-1-3-6-16/h1-3,5-6,8-9,13-15,27H,4,7,10-12H2,(H,26,29)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONENDGLIHXAP-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)butanamide

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